![molecular formula C15H19N3O B5630961 5-cyclobutyl-N-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine](/img/structure/B5630961.png)
5-cyclobutyl-N-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including the target compound, often involves multi-component reactions that allow for efficient and high-yield production of these compounds. A notable example includes a four-component reaction starting from cyclobutanone and other precursors under neutral conditions, leading to various N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives in high yields (Shajari et al., 2012).
Molecular Structure Analysis
The molecular and electronic structure of closely related compounds has been investigated through experimental and theoretical methods, including NMR, IR, single-crystal X-ray diffraction, and DFT calculations. These studies provide detailed insights into the geometry, vibrational frequencies, and molecular orbitals, contributing to a deeper understanding of the compound's molecular structure (Özdemir et al., 2009).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives are known for their reactivity towards various chemical transformations, including nucleophilic substitution and cyclization reactions, which are pivotal for further functionalizing the oxadiazole ring or incorporating the compound into more complex molecules. The versatility of these compounds is demonstrated in synthesis routes employing green chemistry tools, such as sonication and molecular sieves, to enhance reaction efficiency and yield (Nimbalkar et al., 2016).
Propiedades
IUPAC Name |
5-cyclobutyl-N-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-6-12(7-3-1)8-5-11-16-15-18-17-14(19-15)13-9-4-10-13/h1-3,6-7,13H,4-5,8-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJURHGIDVQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C(O2)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutyl-N-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.